

FT-IR analysis of 2-Methylbenzo[d]thiazole-7-carbaldehyde

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Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-7-carbaldehyde

Cat. No.: B166079

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A comprehensive FT-IR analysis of **2-Methylbenzo[d]thiazole-7-carbaldehyde** is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide details the expected vibrational frequencies and provides a framework for experimental validation.

Comparative FT-IR Spectral Data

The infrared spectrum of **2-Methylbenzo[d]thiazole-7-carbaldehyde** is characterized by the vibrational modes of its core functional groups: the benzothiazole ring system and the aromatic aldehyde. While specific experimental data for this exact molecule is not readily available in the searched literature, a reliable prediction of its FT-IR spectrum can be made by comparing it with related compounds.

Key vibrational frequencies for **2-Methylbenzo[d]thiazole-7-carbaldehyde** are compared with those of general benzothiazole derivatives and aromatic aldehydes in the table below. This comparison allows for the identification of characteristic absorption bands.

Functional Group	Vibration Mode	Expected Frequency Range (cm ⁻¹) for 2-Methylbenzo[d]thiazole-7-carbaldehyde	Comparative Frequency Range (cm ⁻¹) for Benzothiazole Derivatives[1][2]	Comparative Frequency Range (cm ⁻¹) for Aromatic Aldehydes[3][4][5][6][7]
Aldehyde	C-H Stretch	2850 - 2700	N/A	2900 - 2700
Aldehyde	C=O Stretch	1710 - 1685	N/A	1710 - 1685
Aromatic Ring	C-H Stretch	3100 - 3000	3100 - 3000	~3070
Benzothiazole	C=N Stretch	1670 - 1600	1670 - 1600	N/A
Benzothiazole	C-S Stretch	700 - 600	700 - 600	N/A
Methyl Group	C-H Stretch	2975 - 2850	N/A	N/A

For aromatic aldehydes, the carbonyl (C=O) stretching vibration typically appears in the range of 1710-1685 cm⁻¹[4][6]. The position of this band is lowered due to conjugation with the aromatic ring[5][7]. The characteristic aldehydic C-H stretching appears as one or two bands between 2900 and 2700 cm⁻¹[3][6]. For benzothiazole derivatives, the C=N stretching vibration is typically observed in the 1670-1600 cm⁻¹ region, while the C-S stretching vibration is found around 700-600 cm⁻¹[1]. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range[1].

Experimental Protocol: FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of **2-Methylbenzo[d]thiazole-7-carbaldehyde**.

Objective: To identify the characteristic vibrational frequencies of the functional groups in **2-Methylbenzo[d]thiazole-7-carbaldehyde**.

Materials:

- **2-Methylbenzo[d]thiazole-7-carbaldehyde** sample

- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Hydraulic press for KBr pellet preparation
- FT-IR spectrometer

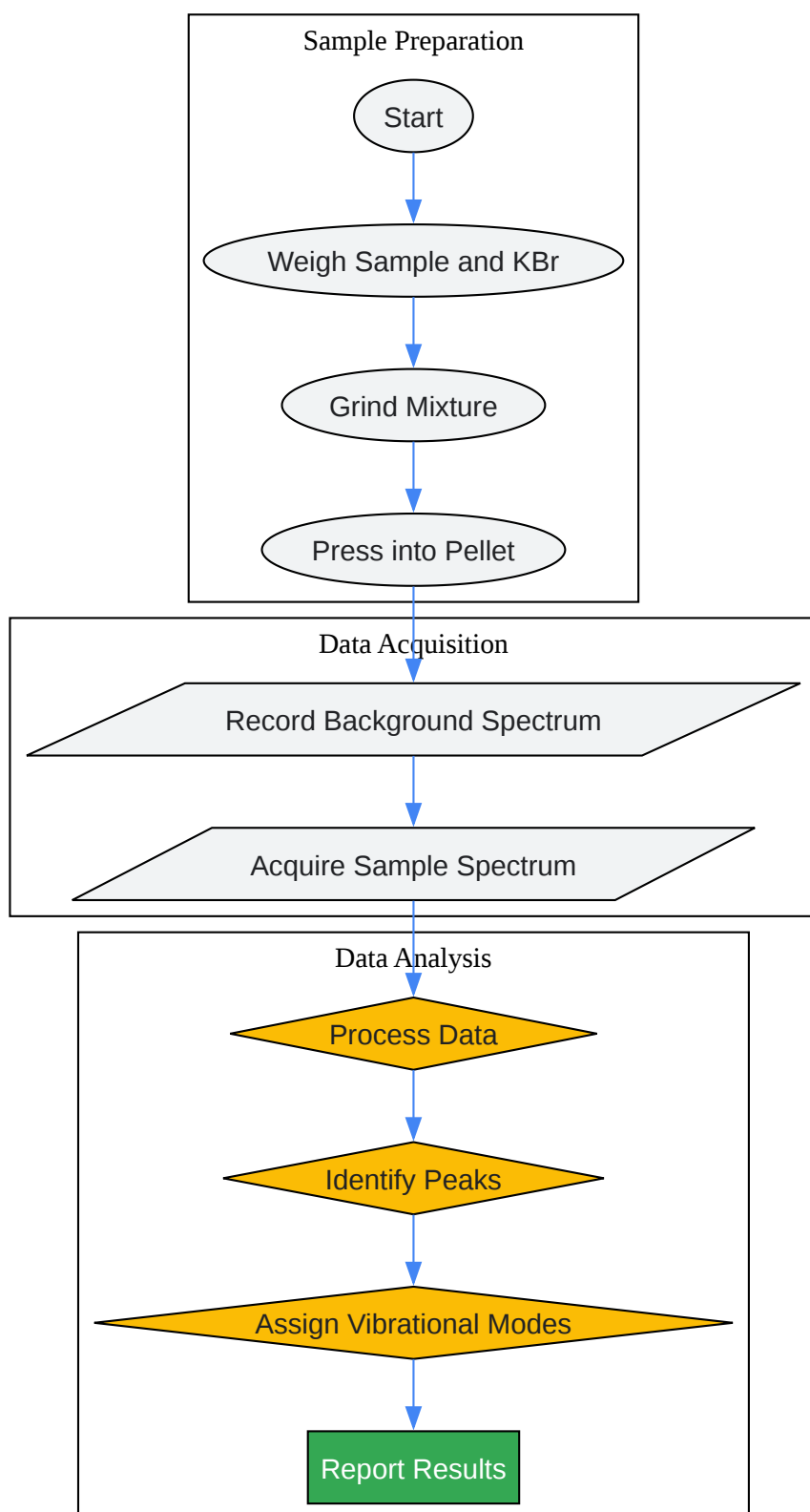
Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum (showing a broad peak around 3400 cm^{-1}).
 - Weigh approximately 1-2 mg of the **2-Methylbenzo[d]thiazole-7-carbaldehyde** sample and 100-200 mg of dry KBr powder.
 - Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to the die of the hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the FT-IR spectrum of the sample over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Process the raw data by performing a background subtraction.

- Identify and label the major absorption peaks in the spectrum.
- Compare the observed peak frequencies with the expected values from the comparative table to assign the vibrational modes to the respective functional groups.

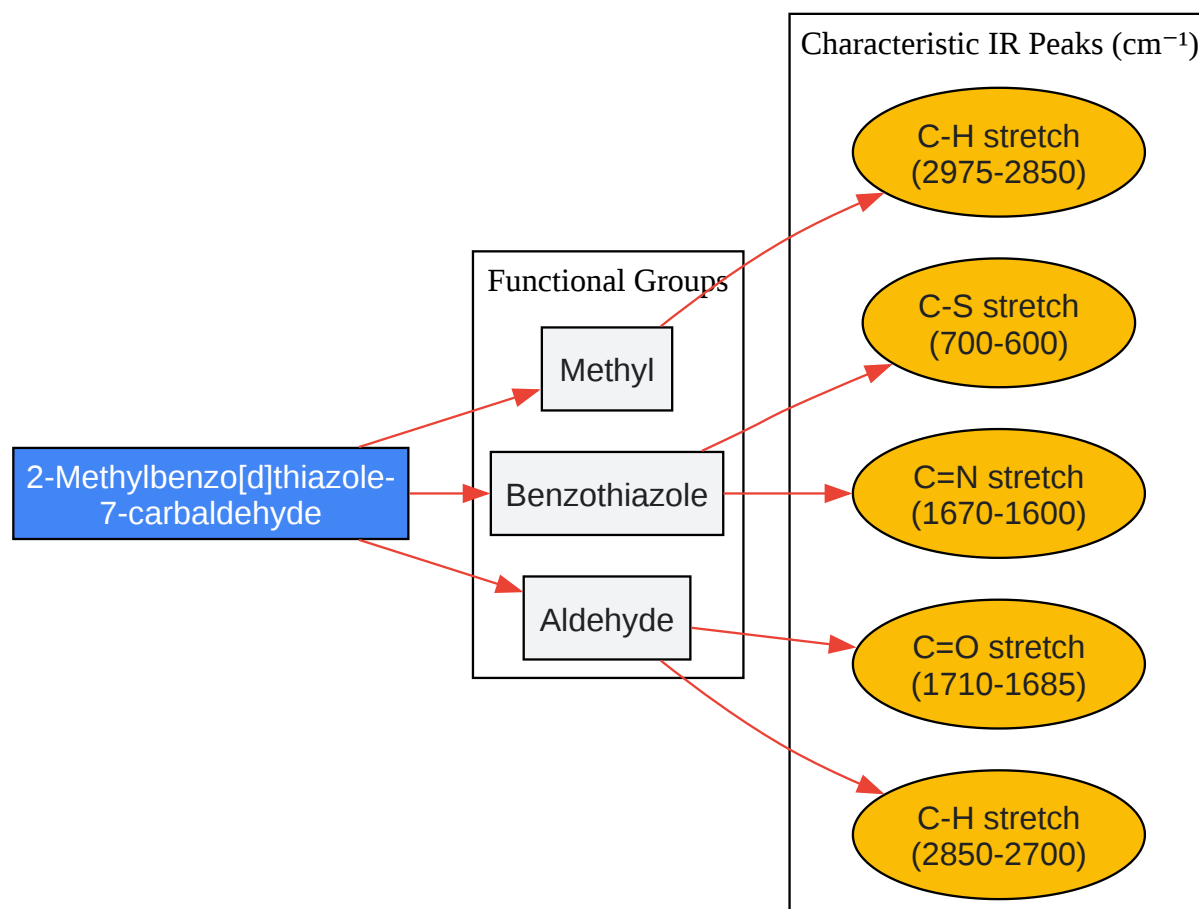
Visualizing the Analysis

To further aid in the understanding of the FT-IR analysis process and the interpretation of the results, the following diagrams are provided.



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Caption: Experimental workflow for FT-IR analysis of **2-Methylbenzo[d]thiazole-7-carbaldehyde**.



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Caption: Logical relationship between functional groups and their characteristic IR peaks.

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